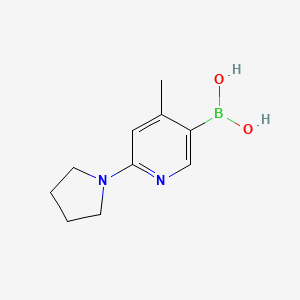
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine is a chemical compound that has been extensively studied for its scientific research applications. This compound has been synthesized using various methods and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Agents
Compounds derived from 1,3,4-oxadiazoles, such as 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine, have shown significant potential as anticancer agents. Research indicates that these compounds can have moderate cytotoxicity against cancer cell lines, making them viable candidates for further investigation in cancer treatment (Redda & Gangapuram, 2007).
Coordination Polymers
These compounds play a crucial role in the formation of coordination polymers. For example, isomeric oxadiazol-pyridine ligands have been used to synthesize various novel coordination polymers with diverse structures and properties. These polymers exhibit interesting features such as solid-state luminescent properties and potential applications in luminescence sensing (Ding et al., 2017).
Synthesis of Pyridine Derivatives
This compound and its derivatives are key intermediates in synthesizing various pyridyl compounds. These compounds have applications in the development of COMT inhibitors and other pharmaceuticals (Kiss, Ferreira, & Learmonth, 2008).
Thermally Stable Polymers
The derivatives of 1,3,4-oxadiazole, including those with this compound, have been used in the synthesis of new, thermally stable polyimides and poly(amide-imides). These materials show promise in various applications due to their high thermal stability and solubility in polar solvents (Mansoori et al., 2012).
Insecticidal Activity
Certain 1,3,4-oxadiazole derivatives, when grafted onto polymers like chitosan, demonstrate significant insecticidal activity. This makes them potential candidates for developing new, effective insecticides (Elbarbary et al., 2021).
Electroluminescent Materials
Compounds containing 1,3,4-oxadiazole, such as those derived from this compound, have been used in the development of electroluminescent materials. These materials are vital for organic light-emitting devices (OLEDs), showcasing high efficiency and effectiveness (Su et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c1-5-6(8-15-13-4-16-8)2-3-7(14-5)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAQPGABMCTUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















